molecular formula C17H21F2N3O2 B2613374 N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide CAS No. 1333527-34-6

N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide

Cat. No. B2613374
CAS RN: 1333527-34-6
M. Wt: 337.371
InChI Key: PMUCLWNLLBCNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide, commonly known as CCDC, is a novel small-molecule inhibitor that has been developed for the treatment of cancer. CCDC is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in the regulation of cell growth and survival.

Mechanism of Action

CK2 is a serine/threonine protein kinase that plays a crucial role in the regulation of cell growth and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. CCDC is a potent and selective inhibitor of CK2, which binds to the ATP-binding site of the enzyme and prevents its activity. By inhibiting CK2, CCDC induces apoptosis in cancer cells and inhibits their proliferation.
Biochemical and Physiological Effects
CCDC has been shown to have potent anticancer activity in vitro and in vivo. In vitro studies have shown that CCDC induces apoptosis in cancer cells and inhibits their proliferation. In vivo studies have shown that CCDC inhibits tumor growth in mouse models of breast cancer, prostate cancer, and leukemia. CCDC has also been shown to have low toxicity in animal models, indicating its potential as a safe and effective anticancer agent.

Advantages and Limitations for Lab Experiments

CCDC has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It is also a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cancer. However, CCDC has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. It also has a short half-life in vivo, which can limit its effectiveness as an anticancer agent.

Future Directions

There are several future directions for the study of CCDC. One area of research is the development of more potent and selective CK2 inhibitors. Another area of research is the study of the mechanism of action of CCDC, which could provide insights into the role of CK2 in cancer. Additionally, the efficacy of CCDC in combination with other anticancer agents should be explored, as this could enhance its anticancer activity. Finally, the development of new formulations of CCDC that improve its solubility and half-life could increase its effectiveness as an anticancer agent.
Conclusion
In conclusion, CCDC is a novel small-molecule inhibitor that has shown potent anticancer activity in vitro and in vivo. CCDC is a potent and selective inhibitor of CK2, which plays a crucial role in the regulation of cell growth and survival. CCDC has several advantages for lab experiments, including its easy synthesis and purification, and its value as a tool for studying the role of CK2 in cancer. However, CCDC also has some limitations, including its low solubility and short half-life. Future research should focus on the development of more potent and selective CK2 inhibitors, the study of the mechanism of action of CCDC, and the development of new formulations that improve its solubility and half-life.

Synthesis Methods

The synthesis of CCDC involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are cycloheptanone and 3,5-difluoro-4-methoxyaniline. The synthesis involves the formation of an intermediate compound, which is then converted to CCDC through a series of steps. The final product is purified using column chromatography.

Scientific Research Applications

CCDC has been extensively studied for its potential use in cancer therapy. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. CCDC has been shown to be a potent inhibitor of CK2, with an IC50 value of 1.6 nM. CCDC has been tested in various cancer cell lines, including breast cancer, prostate cancer, and leukemia, and has been shown to induce cell death in these cell lines.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(3,5-difluoro-4-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O2/c1-24-16-13(18)8-12(9-14(16)19)21-10-15(23)22-17(11-20)6-4-2-3-5-7-17/h8-9,21H,2-7,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUCLWNLLBCNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)NCC(=O)NC2(CCCCCC2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.